4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
“4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and dichlorobenzyl moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” would likely involve multiple steps, including the formation of the pyrazole and triazole rings, followed by their functionalization with the dichlorobenzyl and methylpyrazolyl groups. Typical reaction conditions might include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for such compounds would need to be optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” could undergo various types of chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the triazole or pyrazole rings.
Substitution: Halogen substitution on the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry
Industrially, this compound could find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for “4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole and triazole derivatives, such as:
- 1H-pyrazole-4-carboxamide
- 1H-1,2,4-triazole-3-thiol
- 2,4-dichlorobenzyl alcohol
Uniqueness
The uniqueness of “4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-[1-(5-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N7S/c1-11-5-6-21-27(11)12(2)17-23-24-18(28)26(17)15-8-22-25(10-15)9-13-3-4-14(19)7-16(13)20/h3-8,10,12H,9H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYJYRVZJWWHSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C(C)C2=NNC(=S)N2C3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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